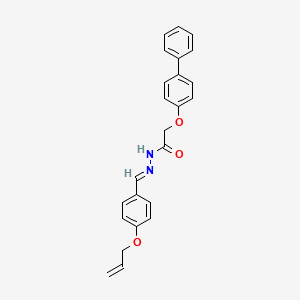![molecular formula C22H16N6O5 B11971803 9-methyl-2-[(4-nitrophenyl)amino]-3-{(E)-[(4-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11971803.png)
9-methyl-2-[(4-nitrophenyl)amino]-3-{(E)-[(4-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is a complex organic compound with the molecular formula C22H16N6O5 and a molecular weight of 444.41 g/mol . This compound is characterized by its pyrido[1,2-a]pyrimidin-4-one core structure, which is substituted with nitroanilino and nitrophenyl groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Análisis De Reacciones Químicas
This compound can undergo several types of chemical reactions, including:
Oxidation: The nitro groups present in the compound can be reduced to amino groups under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or other reducing agents like tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents such as tin(II) chloride. Major products formed from these reactions include the corresponding amines and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and other biochemical assays.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The specific mechanism of action for 9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitroanilino and nitrophenyl groups may play a role in binding to these targets and influencing their function.
Comparación Con Compuestos Similares
Similar compounds to 9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE include:
These compounds share structural similarities, such as the presence of nitroanilino and nitrophenyl groups. 9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is unique due to its pyrido[1,2-a]pyrimidin-4-one core structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H16N6O5 |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
9-methyl-2-(4-nitroanilino)-3-[(4-nitrophenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H16N6O5/c1-14-3-2-12-26-21(14)25-20(24-16-6-10-18(11-7-16)28(32)33)19(22(26)29)13-23-15-4-8-17(9-5-15)27(30)31/h2-13,24H,1H3 |
Clave InChI |
SDKKSLGHFUKSLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971721.png)

![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11971728.png)
![5-(2,4-Dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11971733.png)
![(2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11971741.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11971754.png)
![8-[(4-Chloro-2-nitrophenyl)thio]quinoline](/img/structure/B11971755.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11971761.png)
![Diallyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11971770.png)
![2-Butyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11971776.png)
![N-(4-fluorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11971781.png)


